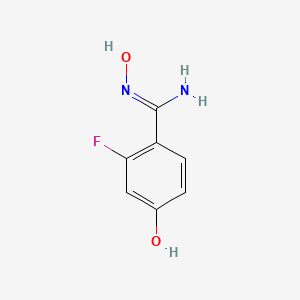

2-Fluoro-N,4-dihydroxybenzimidamide

説明

2-Fluoro-N,4-dihydroxybenzimidamide (CAS: 880874-38-4) is a fluorinated benzamidine derivative characterized by a benzimidamide core substituted with fluorine at the 2-position and hydroxyl groups at the N and 4-positions. Its structure enables diverse intermolecular interactions, including N–H⋯O, O–H⋯F, and π-π stacking, which are critical in crystal engineering .

特性

IUPAC Name |

2-fluoro-N',4-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVSBOYFDCNZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425655 | |

| Record name | Benzenecarboximidamide, 2-fluoro-N,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880874-38-4 | |

| Record name | Benzenecarboximidamide, 2-fluoro-N,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine under acidic conditions to form the corresponding amidoxime, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-Fluoro-N,4-dihydroxybenzimidamide may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-Fluoro-N,4-dihydroxybenzimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Fluoro-N,4-dihydroxybenzimidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Fluoro-N,4-dihydroxybenzimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom and hydroxyl groups can enhance its binding affinity and specificity for these targets .

類似化合物との比較

Structural and Crystallographic Features

Fluorinated benzamidines and benzamides exhibit isostructurality and polymorphism, driven by substituent positioning and intermolecular interactions. Key analogs include:

Key Observations:

Isostructurality and Polymorphism :

- The (E)- and (Z)-isomers of fluorinated benzamidines display isostructurality across polymorphs. For example, (E)-2-fluoro-N′-phenylbenzimidamide (DB10) is isostructural with the E1 polymorph of (E)-2-fluoro-N′-(3-phenyl)benzimidamide (DB12), sharing N–H⋯π and C–H⋯F interactions .

- Quasi-isostructural polymorphs of (Z)-2-fluoro-N,N-phenylbenzamidamide (Forms I and II) exhibit nearly identical energy frameworks despite differences in molecular conformations, highlighting the robustness of C–H⋯F interactions .

Role of Fluorine :

- Fluorine enhances dipole interactions and stabilizes crystal packing via C–H⋯F and N–H⋯F bonds. In (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide, N–H⋯F interactions contribute to 3D isostructurality with its 4-fluoro analog .

Intermolecular Interactions

Comparative analysis of interaction hierarchies:

| Compound | Dominant Interactions | Energy (kJ/mol) | Role in Packing |

|---|---|---|---|

| 2-Fluoro-N,4-dihydroxybenzimidamide | N–H⋯O, O–H⋯F | N/A* | Stabilizes hydroxyl and amide groups |

| (E)-2-fluoro-N′-phenylbenzimidamide | N–H⋯π, C–H⋯F | ~15–20 | Stabilizes aromatic stacking |

| (Z)-2-fluoro-N,N-phenylbenzamidamide | C–H⋯F, N–H⋯F | ~10–15 | Drives quasi-isostructurality |

| 2-fluoro-N,N-diphenylbenzamide | π-π stacking, C=O⋯H–N | ~25–30 | Enhances NLO properties |

*Energy values estimated from comparable systems in .

- N–H⋯F Interactions : Rare but critical in (Z)-isomers, contributing to 5–10% of lattice energy in DB23/DB33 systems .

- C–H⋯F Interactions : Ubiquitous in fluorinated benzamidines, accounting for 20–30% of interaction energy in quasi-isostructural polymorphs .

Physical and Functional Properties

Thermal Stability :

- Polymorphs of (E)-2-fluoro-N′-(3-phenyl)benzimidamide (E1 and E2) show melting point differences of ~10°C due to packing efficiency .

- 2-Fluoro-N,N-diphenylbenzamide melts at 158°C, with thermal stability attributed to strong π-π interactions .

Optical and Electronic Properties: 2-Fluoro-N,N-diphenylbenzamide exhibits a bandgap of 3.21 eV and a laser damage threshold of 1.18 GW·cm⁻², making it suitable for nonlinear optical (NLO) applications . Fluorine’s electron-withdrawing effect in 2-Fluoro-N,4-dihydroxybenzimidamide may enhance charge transfer, though experimental data is pending .

生物活性

2-Fluoro-N,4-dihydroxybenzimidamide is an organic compound characterized by a benzimidamide structure with a fluorine atom and two hydroxyl groups. Its molecular formula is C_7H_7F N_2 O_2, and it has a molecular weight of approximately 170.14 g/mol. The unique arrangement of functional groups in this compound allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the fluorine atom enhances the compound's ability to form strong hydrogen bonds, while the hydroxyl groups contribute to its reactivity. These properties are crucial for its interaction with biological targets, which can modulate various biochemical pathways.

Biological Activity

Research indicates that 2-Fluoro-N,4-dihydroxybenzimidamide exhibits potential biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Preliminary studies suggest that 2-Fluoro-N,4-dihydroxybenzimidamide demonstrates significant antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses.

Anticancer Potential

In cancer research, 2-Fluoro-N,4-dihydroxybenzimidamide has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme overexpressed in various cancers. IDO1 inhibition can enhance immune responses against tumors by preventing tryptophan depletion, which is crucial for tumor growth and survival. Molecular docking studies have suggested that this compound binds effectively to the active site of IDO1, indicating its potential as a therapeutic agent in cancer immunotherapy .

The biological activity of 2-Fluoro-N,4-dihydroxybenzimidamide can be summarized as follows:

- Binding Affinity : The fluorine atom enhances binding affinity through hydrogen bonding.

- Modulation of Pathways : Interactions with biological targets can lead to modulation of key biochemical pathways involved in inflammation and cancer progression.

- Inhibition of Enzymes : The compound may inhibit enzymes critical for microbial survival and tumor growth.

Case Studies

Several studies have explored the biological effects of 2-Fluoro-N,4-dihydroxybenzimidamide:

-

Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showcasing its broad-spectrum antimicrobial potential.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Activity : In vitro assays indicated that treatment with 2-Fluoro-N,4-dihydroxybenzimidamide reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

- Cancer Research : In a preclinical model of glioblastoma multiforme (GBM), administration of the compound resulted in reduced tumor size and increased survival rates compared to controls. The mechanism was linked to enhanced immune response due to IDO1 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。